A Technical Guide to 2-bromo-1-(1H-indazol-6-yl)ethanone: A Versatile Intermediate in Drug Discovery
A Technical Guide to 2-bromo-1-(1H-indazol-6-yl)ethanone: A Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-bromo-1-(1H-indazol-6-yl)ethanone
In the landscape of modern medicinal chemistry, the indazole scaffold is recognized as a "privileged structure," forming the core of numerous therapeutic agents due to its ability to mimic purine bases and interact with a wide range of biological targets. Indazole derivatives are well-represented in pharmaceuticals, exhibiting activities such as anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Within this valuable class of compounds, 2-bromo-1-(1H-indazol-6-yl)ethanone emerges as a highly strategic synthetic intermediate. It uniquely combines the biologically significant indazole nucleus with a reactive α-bromoketone functional group. This dual functionality provides a versatile platform for the synthesis of complex molecular architectures, enabling extensive structure-activity relationship (SAR) studies essential for drug development. The α-bromoketone moiety serves as a potent electrophilic handle for introducing a variety of substituents via nucleophilic substitution, while the indazole ring itself offers sites for further modification.
Physicochemical and Spectroscopic Profile
While specific experimental data for 2-bromo-1-(1H-indazol-6-yl)ethanone is not widely available in peer-reviewed literature, its core properties can be reliably calculated and inferred from closely related analogues.
Table 1: Physicochemical Properties of 2-bromo-1-(1H-indazol-6-yl)ethanone
| Property | Value | Source/Method |
| Molecular Formula | C₉H₇BrN₂O | Calculated |
| Molecular Weight | 239.07 g/mol | Calculated |
| CAS Number | Not assigned | Inferred from Literature |
| Appearance | Likely a white to off-white or pale yellow solid | Inferred from analogues[2] |
| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate) | Inferred from structure |
Spectroscopic Data (Predicted)
The following nuclear magnetic resonance (NMR) data are predicted based on the analysis of similar structures, including various substituted indazoles and aromatic α-bromoketones.[3][4][5]
Table 2: Predicted ¹H and ¹³C NMR Data for 2-bromo-1-(1H-indazol-6-yl)ethanone
| Nucleus | Predicted Chemical Shift (δ) and Multiplicity | Assignment |
| ¹H NMR | ~13.0-13.5 (s, 1H) | Indazole N-H |
| ~8.2-8.4 (s, 1H) | Indazole H-7 | |
| ~8.1-8.2 (s, 1H) | Indazole H-3 | |
| ~7.8-7.9 (d, 1H) | Indazole H-4 | |
| ~7.5-7.6 (d, 1H) | Indazole H-5 | |
| ~4.5-4.8 (s, 2H) | -C(=O)CH₂Br | |
| ¹³C NMR | ~190-192 | Carbonyl (C=O) |
| ~141-142 | Indazole C-7a | |
| ~135-136 | Indazole C-3 | |
| ~133-134 | Indazole C-6 | |
| ~123-124 | Indazole C-3a | |
| ~122-123 | Indazole C-4 | |
| ~120-121 | Indazole C-5 | |
| ~110-111 | Indazole C-7 | |
| ~30-32 | Methylene (-CH₂Br) |
Synthesis and Mechanistic Insight
The most direct and logical synthetic route to 2-bromo-1-(1H-indazol-6-yl)ethanone is the Friedel-Crafts acylation of 1H-indazole with a bromoacetyl halide, such as bromoacetyl chloride or bromoacetyl bromide, in the presence of a Lewis acid catalyst.
Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The Lewis acid (e.g., AlCl₃) coordinates to the halogen of the bromoacetyl halide, generating a highly electrophilic acylium ion. The electron-rich indazole ring then acts as a nucleophile, attacking the acylium ion. Due to the directing effects of the fused pyrazole ring, acylation typically occurs on the benzene portion of the molecule. A subsequent deprotonation step restores aromaticity, yielding the final product. The use of bromoacetyl chloride is noted for its high reactivity, which can lead to higher yields under milder conditions.[2]
Diagram 1: Proposed Synthesis of 2-bromo-1-(1H-indazol-6-yl)ethanone
Caption: Synthetic workflow for 2-bromo-1-(1H-indazol-6-yl)ethanone.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2-2.5 equivalents) and an anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
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Cooling: Cool the suspension to 0 °C in an ice-water bath with vigorous stirring.
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Acyl Halide Addition: Add bromoacetyl bromide or bromoacetyl chloride (1.1 equivalents) dropwise to the cooled suspension.
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Substrate Addition: Dissolve 1H-indazole (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 5-10 °C.
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Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for one hour before slowly warming to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
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Workup: Once the reaction is deemed complete, carefully and slowly pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
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Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.
Reactivity and Chemical Transformations
The synthetic utility of 2-bromo-1-(1H-indazol-6-yl)ethanone stems from its two distinct reactive sites, which can be addressed with high selectivity.
Diagram 2: Key Reactive Sites of 2-bromo-1-(1H-indazol-6-yl)ethanone
Caption: Major sites of chemical reactivity on the molecule.
The α-Bromoketone Moiety: An Electrophilic Hub
The primary site of reactivity is the carbon atom bearing the bromine. The electron-withdrawing effect of the adjacent carbonyl group makes this α-carbon highly electrophilic and susceptible to nucleophilic attack.[6] This enables a wide array of synthetic transformations, most commonly via S_N2 reactions.
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Reaction with Amines: Forms α-amino ketones, which are precursors to various nitrogen-containing heterocycles and peptidomimetics.
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Reaction with Thiols: Yields α-thio ketones, useful in the synthesis of sulfur-containing compounds.
-
Reaction with Alcohols/Phenols: Produces α-alkoxy or α-aryloxy ketones.
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Hantzsch Thiazole Synthesis: Reaction with a thiourea or thioamide provides a direct route to substituted thiazole rings, a common motif in pharmacologically active compounds.
The Indazole Ring: A Platform for Diversification
The indazole ring itself provides opportunities for further functionalization, primarily through N-alkylation or N-acylation.
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Regioselectivity of N-Alkylation: The indazole anion can be alkylated at either the N1 or N2 position. The outcome is highly dependent on reaction conditions. Generally, the 1H-tautomer is more thermodynamically stable.[7] The use of specific base-solvent systems, such as sodium hydride in THF, has been shown to strongly favor N1 alkylation.[3][8] This controlled regioselectivity is crucial for synthesizing specific isomers with distinct biological profiles.
Applications in Drug Discovery
The structure of 2-bromo-1-(1H-indazol-6-yl)ethanone makes it an ideal starting point for building libraries of compounds for high-throughput screening. Its utility is particularly pronounced in the development of protein kinase inhibitors . The indazole core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding site of many kinases.
By using this intermediate, drug discovery teams can:
-
Explore the "Solvent-Front" Region: React a diverse range of nucleophiles at the α-bromo position to introduce various side chains that can extend into the solvent-exposed region of the kinase active site, optimizing for potency and selectivity.
-
Modulate Physicochemical Properties: Selectively alkylate the N1 position of the indazole ring to fine-tune properties like solubility, lipophilicity, and metabolic stability, which are critical for developing viable drug candidates.
-
Construct Fused Heterocyclic Systems: Utilize the α-bromoketone in cyclization reactions to build more complex, rigid scaffolds that can lock in a bioactive conformation.
Safety and Handling
As a class, α-haloketones are known to be potent lachrymators and irritants.
-
Hazard Statements: Based on analogous compounds, 2-bromo-1-(1H-indazol-6-yl)ethanone is expected to cause skin irritation, serious eye irritation/damage, and may cause respiratory irritation.[9]
-
Precautionary Measures:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
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Conclusion
2-bromo-1-(1H-indazol-6-yl)ethanone is a high-value, versatile chemical intermediate poised for significant application in pharmaceutical research and development. Its dual-functional nature—a privileged indazole scaffold coupled with a highly reactive α-bromoketone handle—provides an efficient and modular entry point for the synthesis of novel, complex molecules. For scientists engaged in the discovery of new therapeutics, particularly in the competitive field of kinase inhibitors, this compound represents a powerful tool for accelerating the generation and optimization of new drug candidates.
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